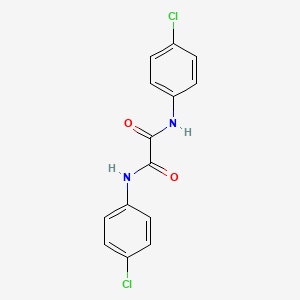
N,N'-bis(4-chlorophenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis(4-chlorophenyl)oxamide is an organic compound with the molecular formula C14H10Cl2N2O2 It is a derivative of oxamide, where the hydrogen atoms are replaced by 4-chlorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-bis(4-chlorophenyl)oxamide can be synthesized through the reaction of oxalyl chloride with 4-chloroaniline. The reaction typically involves the following steps:
Formation of Oxalyl Chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.
Reaction with 4-Chloroaniline: The oxalyl chloride is then reacted with 4-chloroaniline in the presence of a base such as pyridine to form N,N’-bis(4-chlorophenyl)oxamide.
Industrial Production Methods
Industrial production methods for N,N’-bis(4-chlorophenyl)oxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis(4-chlorophenyl)oxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxamide derivatives .
Aplicaciones Científicas De Investigación
N,N’-bis(4-chlorophenyl)oxamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N,N’-bis(4-chlorophenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N’-bis(4-chlorophenyl)oxamide can be compared with other similar compounds, such as:
- N,N’-bis(4-fluorophenyl)oxamide
- N,N’-bis(4-bromophenyl)oxamide
- N,N’-bis(4-nitrophenyl)oxamide
These compounds share similar structures but differ in their substituents, leading to variations in their chemical properties and applications. N,N’-bis(4-chlorophenyl)oxamide is unique due to the presence of chlorine atoms, which impart specific reactivity and potential biological activities .
Propiedades
Número CAS |
6333-34-2 |
|---|---|
Fórmula molecular |
C14H10Cl2N2O2 |
Peso molecular |
309.1 g/mol |
Nombre IUPAC |
N,N'-bis(4-chlorophenyl)oxamide |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-9-1-5-11(6-2-9)17-13(19)14(20)18-12-7-3-10(16)4-8-12/h1-8H,(H,17,19)(H,18,20) |
Clave InChI |
GRBNSXNIWBORQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(=O)NC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)
![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)

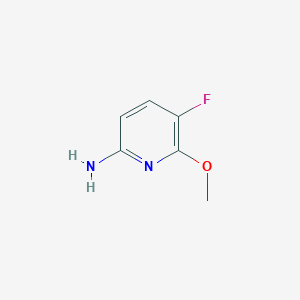
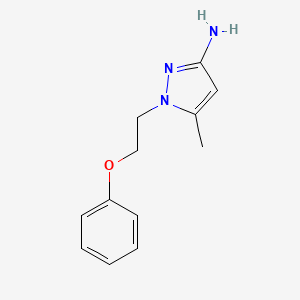

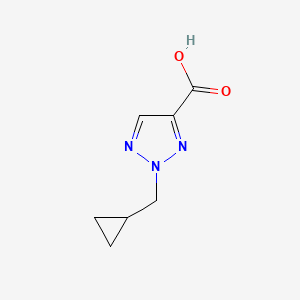
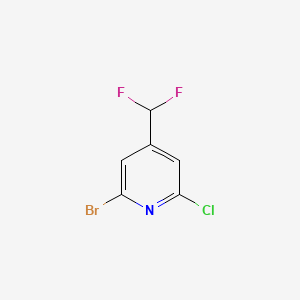
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)



